molecular formula C23H19NO3 B15005517 1'-(phenylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione

1'-(phenylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione

Cat. No.: B15005517
M. Wt: 357.4 g/mol
InChI Key: GDISBFMOMIYVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-BENZOYL-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE is a complex organic compound characterized by its unique spiro structure. This compound is part of the isoquinoline family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1’-BENZOYL-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoquinoline core, followed by the introduction of the spirocyclic structure. Common reagents used in these reactions include benzoyl chloride, cyclopentanone, and various catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, often using reagents like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-BENZOYL-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other isoquinoline derivatives, 1’-BENZOYL-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. Similar compounds include:

    1-Benzoylisoquinoline: Lacks the spirocyclic structure, resulting in different reactivity and biological activity.

    Spiro[cyclopentane-1,5’-isoquinoline]: Similar spiro structure but different substituents, leading to variations in chemical behavior and applications.

Properties

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

1-benzoylspiro[6H-pyrrolo[2,1-a]isoquinoline-5,1'-cyclopentane]-2,3-dione

InChI

InChI=1S/C23H19NO3/c25-20(15-8-2-1-3-9-15)18-19-17-11-5-4-10-16(17)14-23(12-6-7-13-23)24(19)22(27)21(18)26/h1-5,8-11H,6-7,12-14H2

InChI Key

GDISBFMOMIYVEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C(C(=O)C(=O)N24)C(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.